molecular formula C6H8BNO2 B151219 2-Methylpyridine-4-boronic acid CAS No. 579476-63-4

2-Methylpyridine-4-boronic acid

Cat. No. B151219
CAS RN: 579476-63-4
M. Wt: 136.95 g/mol
InChI Key: UFYBTLOLWSABAU-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic organic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them valuable in various chemical reactions, including Suzuki coupling and in the construction of complex molecular architectures .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, which are closely related to 2-methylpyridine-4-boronic acid, can be achieved through regioselective halogen-metal exchange using n-butyllithium or ortho-lithiation using lithium diisopropylamide, followed by quenching with triisopropylborate . This method provides a single regioisomeric boronic acid or ester product. Moreover, the synthesis of boronic acids can be facilitated by a transesterification approach that leverages the volatility of methylboronic acid and its diol esters, providing high yields and eliminating cumbersome purification steps .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives, including 2-methylpyridine-4-boronic acid, can be complex due to the presence of boron atoms with differing hybridization states. For example, the intracomplex 2-[(dibutylboryloxy)(butyl)borylamino]-4-methylpyridine, which is structurally related, has been shown to have a nearly planar bicyclic portion and exhibits delocalization of electron density over the amidine fragment . This suggests that the molecular structure of 2-methylpyridine-4-boronic acid may also exhibit interesting electronic properties due to the boron atom's involvement.

Chemical Reactions Analysis

Boronic acids, including 2-methylpyridine-4-boronic acid, are known to participate in various chemical reactions. They can act as catalysts for esterification reactions, as demonstrated by boric acid and N-alkyl-4-boronopyridinium halides, which are effective in dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of metal-chelating pharmacophores . They are also key in dehydrative condensation reactions, such as the amidation between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylpyridine-4-boronic acid are influenced by the boronic acid functional group. Boronic acids are known to form stable crystalline structures, which can be used in Suzuki cross-coupling reactions to create new pyridine libraries . They are also used in sensing applications due to their ability to form reversible covalent bonds with diols, as demonstrated by fluorinated boronic acid-appended bipyridinium salts used for diol recognition via (19)F NMR spectroscopy . Furthermore, boronic acids can be used as building blocks for molecular nanostructures and polymeric materials, highlighting their importance in materials science .

Scientific Research Applications

Coordination Chemistry

2-Methylpyridine-4-boronic acid demonstrates interesting coordination properties. It forms adducts with different compounds, showing distorted tetrahedral coordination geometry around the boron atom. This is evident in compounds like 2-methyl-2-(4-methylpyridine)-1,3,2-benzodioxaborole and 2-(4-methylpyridine)-2-phenyl-1,3,2-benzodioxaborole, indicating the versatility of boronic acids in coordination chemistry (Clegg, Scott, Souza, & Marder, 1999).

Electrocatalysis

Research shows that 2-Methylpyridine-4-boronic acid can play a role in electrocatalysis. For instance, its oxidation at boron-doped diamond electrodes has been studied for applications in electroorganic synthesis and wastewater treatment, highlighting its potential in environmental applications (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Boron-Based Ligands

Boron, including derivatives of 2-Methylpyridine-4-boronic acid, acts as a bridging ligand in various chemical structures. This is seen in the construction of heterodinuclear bridging borylene, bridging boryl, and μ2-boride complexes, illustrating the compound's ability to create complex and diverse molecular architectures (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

Fluorescence and Sensing

The compound is also instrumental in developing fluorescent chemosensors. Boronic acids, including 2-Methylpyridine-4-boronic acid derivatives, are useful in creating sensors for various biological substances like carbohydrates and bioactive materials, owing to their ability to interact with diols and form ring structures useful in sensing applications (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Boron Dications

2-Methylpyridine-4-boronic acid is involved in forming unique boron dications. Such compounds represent a rare example of structurally characterized boron dications, illustrating the compound's potential in creating novel chemical entities (Braunschweig, Kaupp, Lambert, Nowak, Radacki, Schinzel, & Uttinger, 2008).

Glucose Detection

In biomedical applications, derivatives of 2-Methylpyridine-4-boronic acid have been used to detect and differentiate diol-containing bioanalytes like glucose through methods like fluorescence spectroscopy. This highlights its application in bioanalytical chemistry and diagnostics (Axthelm, Görls, Schubert, & Schiller, 2015).

Biomedical Applications

Furthermore, boronic acid-containing polymers, potentially including 2-Methylpyridine-4-boronic acid derivatives, are valuable in various biomedical applications. These applications range from HIV and cancer treatment to obesity and diabetes management, showcasing the wide potential in the healthcare sector (Cambre & Sumerlin, 2011).

Sensor Development

Boronic acids are increasingly used in sensor development, particularly in heterogeneous detection and biological labeling. The interaction of boronic acids with diols is critical in these applications, demonstrating the compound's role in the development of advanced sensing technologies (Lacina, Skládal, & James, 2014).

Safety and Hazards

2-Methylpyridine-4-boronic acid is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

2-Methylpyridine-4-boronic acid is primarily used as a reagent in the preparation of various chemical compounds . The primary targets of this compound are the molecules it interacts with during these chemical reactions. For instance, it is often used in Suzuki–Miyaura cross-coupling reactions, where it interacts with palladium catalysts .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, 2-Methylpyridine-4-boronic acid undergoes a process called transmetalation, where it transfers its boron atom to a palladium catalyst . This reaction is part of a larger process that forms new carbon-carbon bonds, a crucial step in the synthesis of many organic compounds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Methylpyridine-4-boronic acid participates, is a key pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity can be influenced by factors such as temperature and ph .

Result of Action

The primary result of 2-Methylpyridine-4-boronic acid’s action in a Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of 2-Methylpyridine-4-boronic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other chemicals, temperature, and pH . Proper storage conditions, such as maintaining an inert atmosphere and storing the compound in a freezer under -20°C, are crucial for preserving its stability .

properties

IUPAC Name

(2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYBTLOLWSABAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400622
Record name 2-Methylpyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-4-boronic acid

CAS RN

579476-63-4
Record name 2-Methylpyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-4-boronic acid
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (920 mg, 4.2 mmol) in acetone/water [70 mL (1:1)] was added sodium periodate (2.69 g, 12.6 mmol) and ammonium acetate (810 mg, 10.5 mmol), and allowed to stir at room temperature for 12 hours. The reaction mixture was filtered and concentrated under vacuum to afford desired 2-methyl-4-pyridineboronic acid (575 mg). (Note: This material can be used w/o further purification in Example 13.)
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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